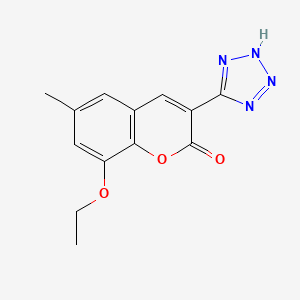
2H-1-Benzopyran-2-one, 8-ethoxy-6-methyl-3-(1H-tetrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 6th position, and a tetrazolyl group at the 3rd position of the coumarin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethoxybenzaldehyde, methyl acetoacetate, and sodium azide.
Formation of Coumarin Core: The initial step involves the condensation of ethoxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the coumarin core.
Tetrazole Formation: The coumarin derivative is then reacted with sodium azide under acidic conditions to introduce the tetrazolyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, dyes, and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
6-Methylcoumarin: Lacks the ethoxy and tetrazolyl groups, resulting in different chemical and biological properties.
8-Ethoxycoumarin: Lacks the methyl and tetrazolyl groups, leading to variations in reactivity and applications.
3-(1H-Tetrazol-5-yl)coumarin: Lacks the ethoxy and methyl groups, affecting its overall activity and use.
Uniqueness: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the ethoxy, methyl, and tetrazolyl groups allows for diverse applications and interactions that are not observed in similar compounds.
Propiedades
Número CAS |
76239-40-2 |
|---|---|
Fórmula molecular |
C13H12N4O3 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
8-ethoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-3-19-10-5-7(2)4-8-6-9(12-14-16-17-15-12)13(18)20-11(8)10/h4-6H,3H2,1-2H3,(H,14,15,16,17) |
Clave InChI |
NOFHBOVBHUAKKZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester](/img/structure/B13803722.png)
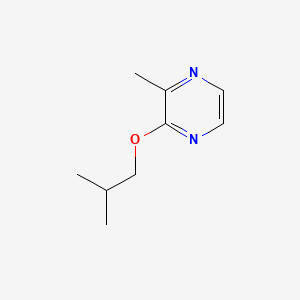
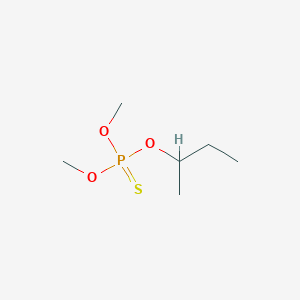
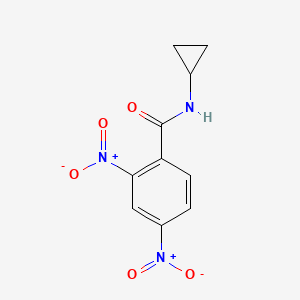
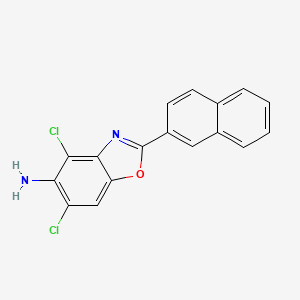
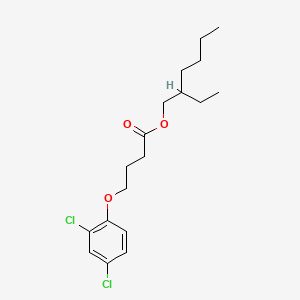
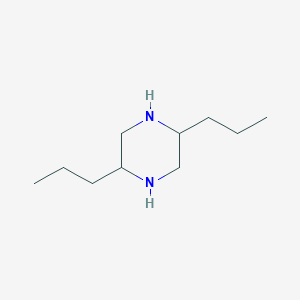

![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)


![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
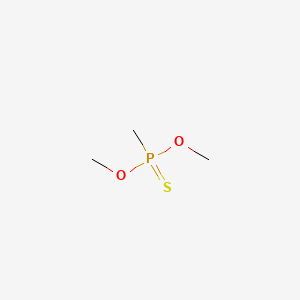
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
